molecular formula C12H11NO3 B8705813 4-Hydroxyquinoline-3-carboxylic acid ethyl ester

4-Hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No. B8705813
M. Wt: 217.22 g/mol
InChI Key: LKIBSJCOAXOWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06878704B2

Procedure details

A suspension of ethyl 4-quinolone-3-carboxylate (900 mg) (Maybridge Chemical Co. Ltd) in dioxan (6 ml)/water (6 ml) was treated with 40% NaOH solution (8 ml) and refluxed 6 hours. The solution was cooled, acidified to pH2 with conc. HCl and the solid filtered off and dried under vacuum in the presence of P2O5 to provide the title compound (785 mg). MS (−ve ion chemical ionisation) m/z 188([M−H]−, 100%).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]([C:12]([O:14]CC)=[O:13])[CH:2]=1.O.[OH-].[Na+].Cl>O1CCOCC1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]([C:12]([OH:14])=[O:13])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
N1=CC(C(C2=CC=CC=C12)=O)C(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the solid filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum in the presence of P2O5

Outcomes

Product
Name
Type
product
Smiles
N1=CC(C(C2=CC=CC=C12)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 785 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.